molecular formula C22H21FN4O3S B2547059 3-ethyl-N-(4-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251593-34-6

3-ethyl-N-(4-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No. B2547059
CAS RN: 1251593-34-6
M. Wt: 440.49
InChI Key: VHYBIRHVAYTASU-UHFFFAOYSA-N
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Description

The compound 3-ethyl-N-(4-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a novel sulfonamide derivative that is part of a broader class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides. These compounds have been investigated for their potential as antimalarial agents, with some derivatives showing promising in vitro activity against Plasmodium falciparum . Although the specific compound is not directly mentioned in the provided papers, the related structures and activities suggest its potential in medicinal applications.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]pyridine sulfonamides involves the design of a virtual library with randomization points and subsequent synthesis of selected hits. For instance, a compound with good antimalarial activity was synthesized and evaluated, demonstrating the practical approach to generating these derivatives . Another related compound was prepared using an oxidative ring closure of a hydrazine intermediate, employing sodium hypochlorite as an oxidant in ethanol, which represents a clean and green synthetic method .

Molecular Structure Analysis

The molecular structure of these sulfonamide derivatives is characterized by the presence of a [1,2,4]triazolo[4,3-a]pyridine core, which is essential for the biological activity observed. The substituents attached to this core, such as the ethyl, fluorophenyl, and methoxybenzyl groups, are likely to influence the compound's binding affinity and specificity towards biological targets like falcipain-2, an enzyme crucial in the life cycle of Plasmodium species .

Chemical Reactions Analysis

The chemical reactivity of these compounds is not explicitly detailed in the provided papers. However, the synthesis methods suggest that the triazolopyridine core can be functionalized through various chemical reactions, such as oxidative ring closures . The sulfonamide group is also a key functional group that can participate in hydrogen bonding and other interactions, which is important for the biological activity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these sulfonamide derivatives, such as solubility, stability, and reactivity, are crucial for their biological efficacy and pharmacokinetic profile. While specific data on the compound is not provided, the related compounds' activities against various biological targets suggest that their properties are conducive to interacting with enzymes and cell lines . The presence of both hydrophobic and hydrophilic groups within the molecule suggests a balance that could potentially affect its bioavailability and distribution in biological systems.

Scientific Research Applications

Applications in Herbicidal Activity

Compounds with the [1,2,4]triazolo[4,3-a]pyridine moiety, including variations similar to the specified chemical, have been found to possess significant herbicidal activity. For example, research by Moran (2003) prepared substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds that demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This indicates the potential of such compounds in agricultural sciences for weed control and management, contributing to the development of new herbicides with high efficacy and possibly lower environmental impact (Moran, 2003).

Anticancer Effects and PI3K Inhibition

Another area of significant interest is in the field of oncology, where derivatives of the specified compound have shown remarkable anticancer effects. Wang et al. (2015) studied the modification of a closely related compound as a PI3K inhibitor. The study indicated that replacing the acetamide group with an alkylurea moiety retained antiproliferative activity against several human cancer cell lines while dramatically reducing acute oral toxicity. This suggests the compound's derivatives could serve as potent PI3K inhibitors and effective anticancer agents with low toxicity (Wang et al., 2015).

Antimalarial Potential

Research into the antimalarial potential of [1,2,4]triazolo[4,3-a]pyridine sulfonamide derivatives has also been explored. Karpina et al. (2020) synthesized and evaluated a series of these compounds against Plasmodium falciparum. Some compounds demonstrated good antimalarial activity in vitro, highlighting the promise of these derivatives in contributing to new antimalarial drug discovery programs (Karpina et al., 2020).

properties

IUPAC Name

3-ethyl-N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-3-21-24-25-22-13-12-20(15-26(21)22)31(28,29)27(18-8-6-17(23)7-9-18)14-16-4-10-19(30-2)11-5-16/h4-13,15H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYBIRHVAYTASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

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